Edifenphos

説明

Historical Context and Evolution of Research Trajectories

Edifenphos was first introduced in 1966 by Bayer wikipedia.org. The initial research and development efforts were primarily focused on its application as a systemic fungicide to combat significant fungal diseases in rice cultivation, including blast fungus (Pyricularia oryzae), ear blight, and stem rot nih.govwikipedia.orgherts.ac.uk. Over the decades, academic research on this compound has evolved beyond mere efficacy studies to encompass a deeper understanding of its biochemical mode of action and metabolic pathways. This evolution led to the discovery that its fungicidal activity is linked to the inhibition of phosphatidylcholine biosynthesis in target fungi ebi.ac.ukwikipedia.orgoup.com. Subsequent studies meticulously traced its degradation pathways in both plant systems and biological organisms, revealing the formation of organophosphorus acids as primary metabolites nih.govnih.govfao.org. This progression from applied research to detailed mechanistic investigation highlights the dynamic nature of scientific inquiry surrounding this compound.

Significance within Agricultural Fungicide Research and Applications

This compound holds considerable significance in agricultural fungicide research due to its established effectiveness against a range of fungal pathogens, particularly those affecting rice crops. It is widely employed as a systemic fungicide to control diseases such as rice blast (Magnaporthe grisea, anamorph = Pyricularia oryzae), ear blight, and stem rot nih.govebi.ac.ukwikipedia.orgherts.ac.ukapsnet.org.

A key area of research has been the elucidation of its fungicidal mode of action. This compound primarily inhibits phosphatidylcholine biosynthesis in susceptible fungi ebi.ac.ukwikipedia.orgoup.com. Detailed studies have shown that it specifically interferes with the incorporation of L-[methyl-14C]methionine and S'-adenosyl-L-[methyl-14C]methionine into phosphatidylcholine, which is the most abundant phospholipid in Pyricularia oryzae oup.com. This interference is attributed to the specific inhibition of phospholipid N-methyltransferase oup.com.

Research has also explored integrated disease management strategies involving this compound. For instance, studies have investigated the combined application of this compound with silicon amendments in upland rice cultivation. This approach has demonstrated a reduction in leaf blast severity, with silicon alone or in combination with this compound reducing severity by 22% to 75% compared to non-amended, untreated controls apsnet.org. Such findings suggest potential for optimizing fungicide application rates and enhancing disease control through synergistic interactions apsnet.org.

Table 1: Key Chemical Properties of this compound

| Property | Value |

| PubChem CID | 28292 |

| CAS RN | 17109-49-8 |

| Molecular Formula | C₁₄H₁₅O₂PS₂ |

| Molecular Weight | 310.37 g/mol |

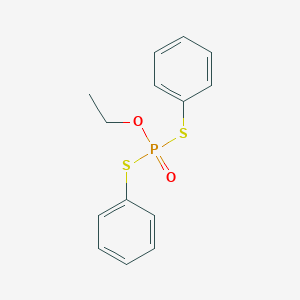

| IUPAC Name | O-ethyl S,S-diphenyl phosphorodithioate |

| Synonyms | Hinosan, EDDP, Bay 78418 |

Foundational Research on Organophosphorus Compound Chemistry and Biology

This compound is structurally characterized as an O-ethyl S,S-diphenyl phosphorodithioate, placing it within the broader class of organophosphorus compounds nih.govontosight.ai. Organophosphorus compounds are derivatives of phosphoric acid, frequently featuring a P=S (phosphorothioate) or P=O (phosphate) bond researchgate.netneptjournal.com. A common characteristic of many phosphorothioates, including some organophosphorus pesticides, is their bioactivation in vivo to their oxygen analogs, which are the more biologically active forms researchgate.netneptjournal.com.

Foundational biological research on this compound has elucidated its specific interactions at the cellular level. Its primary antifungal action stems from the inhibition of phosphatidylcholine biosynthesis ebi.ac.ukwikipedia.orgoup.com. This inhibition is achieved by specifically targeting phospholipid N-methyltransferase, an enzyme vital for the transmethylation reaction involving S-adenosyl-L-methionine in fungal pathogens such as Pyricularia oryzae oup.com. Experimental data from studies on Pyricularia oryzae demonstrated that while a concentration of 10 ppm this compound had no significant impact on the incorporation of [2-14C]thymidine, [2-14C]uridine, or L-[U-14C]amino acid mixture into DNA, RNA, and protein, respectively, it caused a notable reduction in the incorporation of L-[methyl-14C]methionine and S'-adenosyl-L-[methyl-14C]methionine into phosphatidylcholine oup.com. The effective dose for 50% inhibition (ED50) of phospholipid N-methyltransferase was determined to be 13 ppm oup.com.

The metabolic fate of this compound has also been a significant area of study. In rice plants, 14C-Edifenphos undergoes degradation primarily through the loss of phenyl, thiophenyl, and/or ethyl groups, resulting in the formation of various organophosphorus acids nih.govnih.gov. The ultimate degradation products are identified as benzenesulfonic acid and, presumably, phosphoric acid nih.govnih.gov. In mammals, this compound is rapidly absorbed and metabolized following oral administration. The predominant metabolic pathway involves the cleavage of the P-S bond, leading to the release of benzenethiol fao.org. Most of the administered radioactivity (75-90%) is excreted in urine, with a smaller portion (5-20%) excreted in feces within 72 hours fao.org.

**Table 2: Effect of this compound (10 ppm) on Biosynthetic Pathways in *Pyricularia oryzae***

| Biosynthetic Pathway | Effect of 10 ppm this compound | ED50 for Enzyme Inhibition (if applicable) |

| DNA synthesis (incorporation of [2-14C]thymidine) | Not significantly affected | N/A |

| RNA synthesis (incorporation of [2-14C]uridine) | Not significantly affected | N/A |

| Protein synthesis (incorporation of L-[U-14C]amino acid mixture) | Not significantly affected | N/A |

| Chitin synthetase activity | Scarcely inhibited | N/A |

| Phosphatidylcholine biosynthesis (via L-[methyl-14C]methionine) | Striking decrease in incorporation | N/A |

| Phosphatidylcholine biosynthesis (via S'-adenosyl-L-[methyl-14C]methionine) | Striking decrease in incorporation | N/A |

| Phospholipid N-methyltransferase | Specifically inhibited | 13 ppm |

特性

IUPAC Name |

[ethoxy(phenylsulfanyl)phosphoryl]sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O2PS2/c1-2-16-17(15,18-13-9-5-3-6-10-13)19-14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZOLILCOUMRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(SC1=CC=CC=C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041910 | |

| Record name | Edifenphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow to light brown liquid; [Merck Index], Solid | |

| Record name | Edifenphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5082 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-Ethyl S,S-diphenyl phosphorodithioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

154 °C/1 Pa | |

| Record name | EDIFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In n-hexane 20-50, dichloromethane, isopropanol, toluene 200 (all in g/l, 20 °C). Readily soluble in methanol, acetone, benzene, xylene, carbon tetrachloride and dioxane. Sparingly soluble in heptane., In water, 56 mg/l @ 20 °C, 0.056 mg/mL at 20 °C | |

| Record name | EDIFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | O-Ethyl S,S-diphenyl phosphorodithioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.251 g/cu cm (20 °C) | |

| Record name | EDIFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000027 [mmHg], 2.70X10-7 mm Hg @ 25 °C | |

| Record name | Edifenphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5082 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | EDIFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to light brown liquid... ., Clear yellow to light-brown liquid | |

CAS No. |

17109-49-8 | |

| Record name | Edifenphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17109-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edifenphos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017109498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edifenphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Edifenphos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDIFENPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/770M9U0F8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EDIFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | O-Ethyl S,S-diphenyl phosphorodithioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-25 °C, < 25 °C | |

| Record name | EDIFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | O-Ethyl S,S-diphenyl phosphorodithioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical and Molecular Mechanisms of Action

Elucidation of Antifungal Action Pathways

Edifenphos functions as a systemic fungicide, primarily targeting fungal growth by interfering with essential cellular processes.

A central mechanism of this compound's antifungal action involves the inhibition of phosphatidylcholine (PC) biosynthesis. Research indicates that this compound specifically targets phospholipid N-methyltransferase, an enzyme crucial for PC synthesis via Greenberg's pathway. This inhibition leads to a significant reduction in the incorporation of L-[methyl-14C]methionine and S'-adenosyl-L-[methyl-14C]methionine into phosphatidylcholine, which is the most abundant phospholipid in fungi such as Pyricularia oryzae. Conversely, the incorporation of [methyl-14C]choline into phosphatidylcholine is scarcely inhibited oup.comtandfonline.com.

The efficacy of this compound in reducing fungal growth and PC content is dose-dependent, as demonstrated in various fungal species.

| Fungal Species | ED50 for Colony Growth (µM) ebi.ac.uknih.gov | ED50 for PC Content Reduction (µM) ebi.ac.uknih.gov |

| Pyricularia oryzae | 7 | 6 |

| Botrytis fabae | 25 | 95 |

| Fusarium graminearum | 190 | 350 |

The specific inhibition of phospholipid N-methyltransferase has an ED50 value of 13 ppm oup.comtandfonline.com. The observed inhibition of PC biosynthesis at low fungicide concentrations suggests that this is the primary mode of antifungal action for this compound, particularly in highly sensitive fungi like P. oryzae ebi.ac.uknih.gov.

The interference with phosphatidylcholine biosynthesis by this compound is intrinsically linked to the transmethylation reaction involving S-adenosyl-L-methionine (SAM) oup.comtandfonline.com. SAM is a ubiquitous cosubstrate in biological systems, serving as a primary methyl donor for numerous SAM-dependent methyltransferases, enzymes that catalyze methyl group transfers to various biomolecules including lipids wikipedia.orgnih.gov. This compound's action leads to a striking decrease in the incorporation of L-[methyl-14C]methionine and S'-adenosyl-L-[methyl-14C]methionine into phosphatidylcholine, underscoring its disruption of SAM-dependent methylation processes critical for phospholipid synthesis oup.comtandfonline.com.

This compound significantly impacts cellular lipid biosynthesis by specifically reducing the incorporation of precursors into phosphatidylcholine, the predominant phospholipid in P. oryzae oup.comtandfonline.com. While its effect is pronounced on PC, the incorporation of L-[methyl-14C]methionine into simple lipids is scarcely inhibited oup.comtandfonline.com. Beyond biosynthesis, this compound has also been identified as a potent stimulator of lipid peroxidation in hepatocytes at a concentration of 10-3 M nih.gov.

Investigations into the broader cellular impact of this compound reveal a degree of specificity in its inhibitory actions. The incorporation of [2-14C]thymidine into DNA, [2-14C]uridine into RNA, and L-[U-14C]amino acid mixture into protein was not significantly affected in P. oryzae mycelial cells treated with 10 ppm this compound oup.comtandfonline.com. Regarding chitin biosynthesis, this compound scarcely inhibited chitin synthetase of the microsomal fraction at concentrations equivalent to its ED50 for mycelial growth oup.comtandfonline.com. While direct inhibition of chitin synthetase is minimal, some studies suggest that chitin synthesis can be indirectly affected following the inhibition of PC biosynthesis ebi.ac.uknih.govmicrobiologyresearch.org.

Effects on Cellular Lipid Biosynthesis

Cholinesterase Inhibition Dynamics

Beyond its antifungal properties, this compound is also recognized for its capacity to inhibit cholinesterase enzymes, a characteristic shared with many organophosphate compounds ebi.ac.ukherts.ac.uknih.govnih.gov.

This compound acts as a potent direct inhibitor of cholinesterase in vitro. Studies have shown that a concentration of 1.05 x 10-6 M of Hinosan (a trade name for this compound) resulted in 50% inhibition of cholinesterase activity in homogenized rat brain systems fao.org.

In vivo, this compound demonstrates effective inhibition of cholinesterase activity in both the central nervous system and peripheral tissues, leading to a generalized cholinergic action. Key features of its inhibitory profile include a rapid onset of action and a notably slow reversal of the enzyme's inhibition fao.org.

Data from studies on buffalo calves illustrate the extent of blood cholinesterase inhibition following oral administration:

| Oral Dose (mg/kg) fao.org | Maximal Blood Cholinesterase Inhibition (%) fao.org | Time to Maximal Inhibition fao.org | Recovery after 4 Weeks (% of Pre-treatment) fao.org |

| 30 | 59.3 | 12 to 24 hours | 86.5 |

| 45 | 71.4 | 12 to 24 hours | 81.6 |

| 60 | 73.9 | 12 to 24 hours | - |

Furthermore, this compound is a strong inhibitor of aliesterases. Dietary levels leading to 50% inhibition of aliesterase activity in rats varied by tissue and sex:

| Tissue | Sex | Dietary Level for 50% Inhibition (ppm) fao.org |

| Liver | Female | 11.5 |

| Serum | Female | 7.4 |

| Liver | Male | 18.4 |

| Serum | Male | 10.2 |

Aliesterase Activity Modulation

This compound is recognized as an effective and potent inhibitor of aliesterase activity wikipedia.orguni.lumade-in-china.com. Dietary administration of this compound to rats has demonstrated a significant inhibitory effect on aliesterases in both liver and serum wikipedia.orguni.lu. Specifically, a dietary level of 5 ppm of this compound resulted in a 50% inhibition of aliesterase activity wikipedia.org.

Detailed research findings on aliesterase inhibition in Holtzman rats, based on the hydrolysis of diethylsuccinate and tributyrin, are summarized in the table below:

| Enzyme Substrate | Tissue | Sex | Dietary Level for 50% Inhibition (ppm) uni.lu |

| Diethylsuccinate | Liver | Female | 11.5 |

| Diethylsuccinate | Serum | Female | 7.4 |

| Diethylsuccinate | Liver | Male | 18.4 |

| Diethylsuccinate | Serum | Male | 10.2 |

| Tributyrin | Liver | Female | 5.4 |

| Tributyrin | Serum | Female | 9.5 |

| Tributyrin | Liver | Male | 4.9 |

| Tributyrin | Serum | Male | 8.4 |

Enzyme Recovery Kinetics and Regeneration Mechanisms

The recovery of cholinesterase activity following this compound-induced depression is characterized by a slow regeneration process, suggesting that enzyme synthesis, rather than the reversal of an enzyme-inhibitor complex, is the primary mechanism for recovery wikipedia.org. In rats, full recovery of brain cholinesterase activity was observed only after 2-3 weeks post-treatment wikipedia.org. While plasma cholinesterase activity showed complete recovery within seven days, RBC and brain cholinesterase continued to exhibit reduced activity at higher dose levels even after this period wikipedia.org. In buffalo calves, inhibited blood cholinesterase recovered slowly over four weeks, reaching 81.6% to 86.5% of pre-treatment levels uni.lu.

Interaction with Drug Metabolizing Enzyme Systems

The enzymatic degradation of this compound involves drug metabolizing enzyme systems uni.lu. Studies utilizing rat hepatic microsomes demonstrated that the metabolism of 35S-labelled this compound was accelerated by the addition of NADPH and inhibited by compounds such as SKF 525-A (Proadifen) or piperonyl butoxide uni.lu. Furthermore, prior administration of phenobarbital, a known inducer of hepatic microsomes, resulted in a more rapid metabolism of 35S-edifenphos by rat hepatic microsomes uni.lu.

Comparative studies on the metabolic activity of this compound by hepatic microsomes across different mammalian species revealed varying efficiencies, with the order of metabolic activity being guinea pig > rabbit > mouse > human > rat uni.lu. Analysis of the water-soluble fractions from these mammalian microsomes identified specific metabolites: ethyl hydrogen S-phenyl phosphorothiolate was found in human and mouse samples, while dihydrogen S-phenyl phosphorothiolate was detected in mouse and rabbit samples uni.lu. Subchronic oral administration of this compound to Wistar rats for eight weeks led to changes in certain liver enzyme values, including SGOT, SGPT, cholesterol content, and glucuronidase activity wikipedia.org. Alterations were also noted in specific drug metabolizing enzyme assays, such as EPN detoxication, although aniline hydroxylation or aminopyrine demethylation were not affected wikipedia.org. These observed liver changes typically recovered within seven days wikipedia.org.

Toxicological Research and Ecotoxicological Implications

Mammalian Toxicokinetics and Metabolism

The toxicokinetics and metabolism of edifenphos in mammals are characterized by rapid absorption, widespread distribution, and a series of enzymatic transformations leading to various metabolites, which are subsequently excreted.

This compound is rapidly absorbed following acute oral administration in mammalian species such as rats and mice. Within eight hours of dosing, a significant portion of an administered 35S-labeled this compound dose is absorbed in rats. nih.gov Comparative studies in rats and mice demonstrate rapid absorption and metabolism after oral administration. nih.govfao.orgnih.gov

Distribution studies indicate that tissue residues are extremely low after 72 hours in both rats and mice, suggesting efficient clearance from the body. nih.gov The distribution pattern of this compound and its metabolites in various tissues, examined at intervals from 1 to 72 hours post-dosing, reveals a consistent sequence of tissue concentration: liver > kidney > lung > heart >> blood = brain. This qualitative relationship of tissue distribution is maintained throughout the period of maximum tissue clearance. nih.gov No significant sex differences in absorption and excretion have been noted in rats, although female mice exhibited a slightly higher excretion rate in feces compared to their male counterparts. nih.gov

Table 1: Tissue Distribution of this compound-derived Radioactivity in Mammals

| Tissue | Relative Concentration (High to Low) |

| Liver | Highest |

| Kidney | High |

| Lung | Moderate |

| Heart | Moderate |

| Blood | Low |

| Brain | Lowest |

This compound undergoes rapid and well-defined metabolic transformations in mammals, with pathways that appear consistent across both animal and plant systems. nih.govfao.orginchem.org The primary metabolic processes include oxidation, hydrolysis mediated by esterases, and conjugation reactions involving glutathione. nih.govechemi.com

A pivotal step in the metabolism of this compound is the hydrolytic cleavage of the phosphorus-sulfur (P-S) bond. This initial hydrolysis can be followed by further cleavage of another P-S bond or an ethyl ester bond, ultimately leading to the formation of phosphoric acid. inchem.org This P-S bond cleavage is accompanied by the release of benzene thiol. fao.org

Several phosphorothiolate metabolites are formed during the metabolic breakdown of this compound. In the water-soluble fraction, key metabolites identified include O-ethyl S-phenyl phosphorothioate (Metabolite VII) and SS-diphenyl phosphorodithioate (Metabolite III). inchem.org Specifically, in rats, the predominant metabolite is ethyl hydrogen S-phenyl phosphorothiolate, accounting for 54-59% of the metabolites. In mice, dihydrogen S-phenyl phosphorothiolate is the main metabolite, representing 31-42% of the total. nih.govfao.orgechemi.com Other water-soluble metabolites observed include S-phenyl phosphorothioate (Metabolite V) and smaller quantities of O-ethyl S-phenyl phosphorothioate (Metabolite VII). inchem.org

Table 2: Major Phosphorothiolate Metabolites in Mammals

| Metabolite Name | Mammalian Species | Relative Abundance |

| Ethyl hydrogen S-phenyl phosphorothiolate | Rat | 54-59% |

| Dihydrogen S-phenyl phosphorothiolate | Mouse | 31-42% |

| O-ethyl S-phenyl phosphorothioate (Metabolite VII) | General | Present |

| SS-diphenyl phosphorodithioate (Metabolite III) | General | Present |

| S-phenyl phosphorothioate (Metabolite V) | General | Present |

Beyond the initial hydrolytic steps, later stages of this compound metabolism involve oxidative and methylation processes, leading to the formation of conjugated metabolites. nih.govechemi.com A significant metabolic feature is the rapid oxidation of diphenyl disulfide, which is released from intermediate compounds. The sulfur atoms derived from this diphenyl sulfide are subsequently incorporated into sulfuric acid and cellular constituents. inchem.org The ultimate degradation products of this compound include phosphoric acid and sulfuric acid. nih.govechemi.com

This compound and its metabolites are primarily excreted via urine and feces in mammals. In both rats and mice, the majority of administered radioactivity (75-90%) is excreted in urine, with 5-20% excreted in feces, within 72 hours of dosing. nih.govfao.orgnih.gov

In dairy cows, approximately 50% of accumulated 14C residues are excreted within five hours, and about 85% are eliminated within four days. inchem.org Laying hens excrete about 76% of the administered activity within 96 hours after oral administration. inchem.org

Metabolite profiling in excreta and tissues reveals specific compounds. Diphenyl disulfide has been identified in the feces of both rats and mice. nih.govfao.orgechemi.com In laying hens, methyl phenyl sulfone (Metabolite XI) was detected in all examined tissues and in eggs. Additionally, a second metabolite, identified as either Metabolite IX, XII, or XIII, was found in the kidneys of hens. inchem.org Notably, metabolites such as methyl phenyl sulfide and its derivatives were not observed in rats and mice. nih.govfao.org

Table 3: Excretion Pathways and Key Metabolites

| Species | Primary Excretion Route | Excretion Rate (within 72-96 hours) | Key Metabolites in Excreta/Tissues |

| Rats | Urine (75-90%), Feces (5-20%) | >96% | Diphenyl disulfide, Ethyl hydrogen S-phenyl phosphorothiolate (urine) |

| Mice | Urine (75-90%), Feces (5-20%) | >97% | Diphenyl disulfide, Dihydrogen S-phenyl phosphorothiolate (urine) |

| Dairy Cows | Not specified (rapid) | ~85% within 4 days | Not specified in detail |

| Laying Hens | Not specified (rapid) | 76% within 96 hours | Methyl phenyl sulfone (tissues, egg), Metabolite IX/XII/XIII (kidneys) |

Phosphorothiolate Metabolite Formation

Comparative Species Toxicology and Sensitivity

Avian Toxicological Assessments

Studies on avian species indicate that this compound can lead to adverse effects, though some studies show limited impact on specific endpoints. In chickens fed this compound at concentrations up to 45 ppm for 28 days, only slight weight losses were observed at the two highest feeding levels (15 and 45 ppm). fao.org Furthermore, no adverse effects on egg production were detected in treated groups compared to control birds. fao.org

However, other research on hens administered oral or intraperitoneal doses of this compound up to 1000 mg/kg did not show signs of delayed neurotoxicity over a 42-day observation period. inchem.org Similarly, hens given the LD50 level (547 mg/kg body weight) along with atropine did not exhibit delayed neurotoxic signs. inchem.org Despite these findings, organophosphorus and carbamate compounds, to which this compound belongs, are generally known to be acutely toxic to birds, with frequent reports of mortality. usda.gov Direct bird losses due to pesticides are considered regular and frequent in insecticide-treated fields. usda.gov

Aquatic Organism Toxicity (e.g., fish, crayfish, aquatic invertebrates)

This compound is recognized for its toxicity to aquatic organisms, particularly fish and invertebrates. It is moderately toxic to fish but poses a higher risk to aquatic invertebrates. nih.govherts.ac.uk

Fish Toxicity: Acute toxicity tests on various fish species have determined lethal concentration (LC50) values. For Rutilus frisii kutum and Rutilus rutilus caspicus, the 96-hour LC50 values were 3.61 ppm and 2.88 ppm, respectively, indicating medium toxicity for these species. researchgate.netajol.inforesearchgate.net Clinical symptoms observed in exposed fish included irregular protrusion of the eyes and erratic swimming. researchgate.netajol.infocabidigitallibrary.org Higher temperatures were found to increase the toxicity rate of this compound in Rutilus frisii kutum, with the 96-hour LC50 decreasing from 3.70 ppm at 15°C to 3.26 ppm at 25°C.

Table 1: 96-hour LC50 Values of this compound for Fish Species at Varying Temperatures

| Species | Temperature (°C) | 96-hour LC50 (ppm) | Reference |

| Rutilus frisii kutum | 15 | 3.70 | |

| Rutilus frisii kutum | 20 | 3.61 | researchgate.netajol.inforesearchgate.net |

| Rutilus frisii kutum | 25 | 3.26 | |

| Rutilus rutilus caspicus | 20 | 2.88 | researchgate.netajol.inforesearchgate.net |

Chronic exposure of Oreochromis niloticus to this compound has shown depressive effects on the activities of acetylcholinesterase (AChE), adenosine triphosphatase (ATPase), and glutathione-S-transferase (GST), alongside an elevation in catalase activity in tissues. cabidigitallibrary.org Histopathological changes, including lamellas fracture, epithelial lifting, and shortening of lamellas, were observed in the gills of Rutilus rutilus caspicus exposed to this compound, with the severity increasing with higher pollutant doses. cabidigitallibrary.org

Crayfish Toxicity: In studies involving crayfish exposed to 14C-Edifenphos concentrations of 10 µg/L for 14 days, residues accumulated to a maximum level of 0.2 mg/kg. inchem.org

Agricultural Animal and Livestock Studies

Research on agricultural animals and livestock demonstrates the systemic effects of this compound. In acute toxicity studies, orally administered this compound to buffalo calves resulted in significant inhibition of blood cholinesterase, with maximal inhibition ranging from 59.3% to 73.9% after 12 to 24 hours at doses of 30, 45, and 60 mg/kg. fao.org The inhibited enzyme slowly recovered over four weeks. fao.org Higher doses (45 and 60 mg/kg) also led to increased serum glutamic-pyruvic transaminase (SGPT) levels, while serum glutamic-oxalacetic transaminase (SGOT) levels were elevated across all doses, suggesting internal tissue damage. fao.org

In short-term studies, male buffalo calves administered daily oral doses of 4 and 8 mg/kg body weight for 28 days showed gradual and significant inhibition of blood cholinesterase at both doses. fao.org All animals receiving the higher dose (8 mg/kg) died within 13 to 17 days. fao.org

Feeding studies with lactating dairy cows and laying hens indicated that this compound residues were generally low or undetectable in various tissues, milk, and eggs. fao.org Detectable residues were found only in the liver of cattle (up to 0.13 mg/kg) and poultry giblets (up to 0.08 mg/kg) when fed diets containing 50 and 45 mg this compound per kg, respectively, for 28 days. fao.org

Sex-Dependent Toxicity Profiles in Mammals

A notable sex difference in the acute toxicity of this compound has been observed in rats. Male rats exhibited greater resistance to both oral and intraperitoneal administration compared to female rats. fao.org

Table 2: Acute Toxicity (LD50) of this compound in Rats by Sex and Route

| Species | Sex | Route | LD50 (mg/kg) | Reference |

| Rat | Male | Oral | 340 | fao.org |

| Rat | Male | Oral | 212 | fao.org |

| Rat | Male | Intraperitoneal | 66.5 ± 7.7 | fao.org |

| Rat | Female | Intraperitoneal | 25.5 ± 0.8 | fao.org |

| Rat | Female | Intraperitoneal | 26 | fao.org |

Subchronic and Chronic Exposure Research

Subchronic and chronic exposure to this compound has been investigated in mammalian models, revealing specific organ-related toxicities and morphological changes.

Hepatic Involvement and Morphological Alterations

The liver is a primary organ affected by this compound exposure due to its role in xenobiotic metabolism. nih.gov In rats, daily oral administration of this compound for 14 days resulted in a significant increase in absolute and relative liver weight at all tested dose levels within 24 hours. inchem.org However, these livers recovered to normal size within 7 days post-treatment. inchem.org In three-month feeding studies, microscopic examination of the liver did not consistently show changes that would account for the increased liver weight. inchem.org

Despite this, other studies have reported more pronounced hepatic involvement. In some species, destructive actions of the toxin on hepatic tissues have been reported. Histopathological changes in the liver of rats exposed to this compound include hypertrophy of hepatocytes and deposition of phospholipid. inchem.org Severe structural alterations, such as broadening of sinusoidal space, dilated central vein, and vacuolization, have also been observed in rat liver tissue following exposure to organophosphates. scispace.com this compound exposure can also lead to oxidative stress and DNA damage in rat hepatocytes. nih.gov The liver typically shows the highest tissue distribution of this compound compared to other organs like kidney, lung, heart, blood, and brain. nih.gov

Organ Weight Changes and Histopathological Findings

Beyond the liver, other organs also exhibit weight changes and histopathological findings following this compound exposure. In three-month inhalation studies in rats, female adrenal weight was increased at the highest dose level, although no abnormalities were detected on microscopic examination. inchem.org

In long-term feeding studies in rats (two years), histopathological examination of tissues and organs revealed luminal deposits of calcium salts in the medullary tubules of male rats fed 15 and 150 ppm diets. nih.gov This was accompanied by an increased incidence of glomerulonephrosis in males at the high dose group, changes that were not observed in females. nih.gov Microscopic examination of the kidney in rats exposed to organophosphates has shown dystrophic changes, vacuolization of mesangial cells, and glomeruli atrophy. nih.gov Renal tubules exhibited histological modifications such as dilatation and epithelial atrophy, with dystrophic epithelial areas often associated with pyknosis and karyolysis. nih.gov Areas with pronounced tubular dilatation, acquiring a "thyroidization" aspect, were also found. nih.gov

Assessment of Carcinogenic Potential

The carcinogenic potential of this compound has been evaluated through various studies, yielding mixed findings and highlighting the complexity of assessing long-term effects. In a two-year rat study, a complete examination of tumors revealed no indication of carcinogenic potential, with the frequency of both benign and malignant tumors being typical. guidetopharmacology.org This finding, however, was accompanied by a caveat that the highest dose level and the small group size in this particular study might not have been sufficient to fully evaluate the compound's potential for carcinogenicity. wikipedia.org

Despite some indications of a lack of carcinogenic potential in certain long-term animal studies, other research has focused on the genotoxic effects of this compound. Studies conducted in an in vivo mouse system demonstrated that this compound (also known as Hinosan) induced statistically significant chromosomal aberrations, micronucleus formation, and sperm abnormalities, indicating its genotoxic potential. researchgate.netfishersci.ca Furthermore, investigations into its effects on rat hepatocytes revealed that this compound inhibited cell viability, induced oxidative stress, and caused DNA damage. herts.ac.uk These findings suggest that while direct tumor formation might not have been consistently observed in all chronic studies, this compound possesses genotoxic properties that can lead to cellular and genetic damage.

Organophosphorus compounds, as a class, have not generally been considered to pose a significant cancer risk, with only a few listed by the U.S. Environmental Protection Agency (USEPA) as possible human carcinogens (Group C, with limited evidence in animals). fishersci.ca However, for some fungicides and herbicides within this class, associations with cancer have been found and are sometimes supported by animal or mechanistic data. fishersci.ca

Table 1: Summary of Carcinogenicity and Genotoxicity Assessments for this compound

| Study Type | Species | Key Findings | Reference |

| Chronic Toxicity/Carcinogenicity (2-year) | Rat | No indication of carcinogenic potential; typical frequency of benign and malignant tumors. (Note: Study limitations regarding dose and group size acknowledged). | guidetopharmacology.orgwikipedia.org |

| Genotoxicity (in vivo) | Mouse | Statistically significant chromosomal aberrations, micronucleus formation, and sperm abnormalities. | researchgate.netfishersci.ca |

| Cytotoxicity & Genotoxicity (in vitro) | Rat Hepatocytes | Inhibited cell viability, induced oxidative stress, and caused DNA damage. | herts.ac.uk |

Cumulative Toxicological Effect Analyses

Studies on this compound have investigated its cumulative toxicological effects across various species and exposure durations. In rats, oral administration of 50 mg/kg daily resulted in no mortality or cumulative toxicity, although signs of poisoning were observed. No signs of poisoning were evident at a lower daily oral dose of 10 mg/kg. wikipedia.org Similarly, daily intraperitoneal injections showed minimal cumulative toxicological effects, with no substantial mortality at 7 mg/kg (1 death out of 15) and no signs of poisoning at 3.5 mg/kg. wikipedia.org These results suggest a minimal cumulative toxicological effect in rats under these conditions. wikipedia.org

However, chronic exposure studies in buffalo calves demonstrated some cumulative effects. Daily oral doses of 4 and 8 mg/kg body weight for 28 days showed that while 4 mg/kg/day did not produce toxic symptoms until 28 days had passed, doses of 8 mg/kg led to toxic symptoms between days 11 and 14. mdpi.com Furthermore, these studies noted an elevation in serum glutamic-oxalacetic transaminase (SGOT) levels with all doses, and an increase in serum glutamic-pyruvic transaminase (SGPT) levels with higher doses (45 and 60 mg/kg), suggesting the potential for internal tissue damage. mdpi.com The SGOT elevation was both dose and time dependent, peaking around the second week and remaining elevated even four weeks after administration. mdpi.com

Table 2: Summary of Cumulative Toxicological Effect Analyses for this compound

| Species | Exposure Duration & Dose | Key Findings | Reference |

| Rat | Oral: 50 mg/kg/day | No mortality or cumulative toxicity, but signs of poisoning seen. | wikipedia.org |

| Rat | Oral: 10 mg/kg/day | No signs of poisoning or cumulative toxicity. | wikipedia.org |

| Rat | Intraperitoneal: 7 mg/kg/day | Minimal cumulative toxicological effect (1/15 deaths). | wikipedia.org |

| Dog | Dietary: 0, 3, 10, 30 ppm for 90 days | No indication of cumulative effect; no significant gross or microscopic alterations. | wikipedia.org |

| Buffalo Calves | Oral: 4 mg/kg/day for 28 days | No toxic symptoms until Day 28. | mdpi.com |

| Buffalo Calves | Oral: 8 mg/kg/day for 28 days | Toxic symptoms appeared between Day 11 and 14; increased SGOT levels. | mdpi.com |

Environmental Persistence and Degradation Pathways

Abiotic Degradation Processes

Abiotic processes, such as hydrolysis and photodegradation, play a significant role in the initial breakdown of edifenphos in the environment.

Hydrolysis is a primary abiotic degradation pathway for this compound. Research indicates that the hydrolysis of this compound follows first-order kinetics. inchem.org The rate of this process is influenced by environmental factors, notably temperature and pH. An increase in either temperature or pH accelerates the hydrolysis rate of this compound. inchem.org Under various pH conditions, the same major hydrolysis products are consistently formed. inchem.org

The pH dependence of organophosphate hydrolysis is a well-documented phenomenon, where increasing basicity often leads to increased degradation rates for organophosphate triesters. nih.gov

Table 1: Qualitative Effect of pH on this compound Hydrolysis Rate

| pH Condition | Hydrolysis Rate |

| Acidic | Slower |

| Neutral | Moderate |

| Alkaline | Faster |

Photodegradation, induced by the action of light, is another critical pathway for pesticide dissipation in the environment. mdpi.comresearchgate.net For pesticides, this process can occur through chemical reactions arising from photoionization, homolysis, or heterolysis of the molecule upon absorption of light energy, particularly UV radiation. mdpi.com Plant surfaces, especially leaves, serve as an initial reaction environment for pesticides after application, where photodegradation can occur. researchgate.net

In the context of this compound, when sprayed on rice leaves, a significant portion (60% in five days and 75% in ten days) is lost from the surface. inchem.org This loss is primarily attributed to volatilization and decomposition, rather than metabolism within the plant. inchem.org This suggests that photodegradation and volatilization contribute to its atmospheric fate. Semi-volatile pesticides, such as this compound, can dissipate into the atmosphere through diffusion and volatilization, potentially adsorbing onto aerosol particles. nih.gov

Hydrolysis Kinetics and pH Dependence

Biotic Degradation Processes

Beyond abiotic factors, living organisms, particularly microorganisms and plants, contribute significantly to the degradation and transformation of this compound.

Microorganisms are crucial in the dissipation of pesticides in both soil and aquatic environments. nih.govkrishiscience.co.inresearchgate.net They possess diverse metabolic capabilities, genetic resources, and enzymatic pathways that enable them to break down xenobiotic compounds like this compound. krishiscience.co.in Various bacterial and fungal strains have demonstrated the potential to degrade pesticides. krishiscience.co.inresearchgate.net Environmental factors such as soil composition, salinity, temperature, moisture levels, pH, and the availability of carbon and nitrogen sources can significantly influence the capacity of microorganisms to biodegrade substances. krishiscience.co.in

Microbes employ a range of catabolic enzymes to facilitate the degradation of pesticides, converting them into less toxic metabolites or promoting their complete mineralization. nih.govkrishiscience.co.inmdpi.com For organophosphorus compounds like this compound, phosphotriesterases (PTEs) are a key group of enzymes that catalyze their hydrolysis. mdpi.com These enzymes, found in microorganisms, initiate the breakdown of organophosphates by cleaving their chemical bonds, often through a nucleophilic attack on the phosphorus core. mdpi.com

Specific examples of enzymes produced by microorganisms, such as white rot fungi, include lignin peroxidase, manganese peroxidase, and laccase. researchgate.net These extracellular, non-specific oxidative and hydrolytic enzymes enable the organisms to mineralize persistent xenobiotic pollutants in soil and water. researchgate.net

Plants can absorb and translocate pesticides, and in some cases, metabolize them. For this compound in rice plants, studies have shown that approximately 70% of the applied compound can penetrate leaf tissue within two hours of spraying. inchem.org However, only small quantities are translocated from the site of application. inchem.org Translocation from roots to shoots is also reported to be slight. inchem.org

The concentration of this compound in different parts of rice plants follows a specific order: leaves and stems accumulate significantly higher concentrations, followed by husks, and then hulled rice. inchem.org Notably, this compound appears to be translocated within the plant without substantial prior metabolism. inchem.org The primary loss of this compound from rice plants is mainly due to volatilization and decomposition from the leaf surfaces, rather than extensive metabolism inside the plant itself. inchem.org

Table 2: this compound Distribution in Rice Plant Parts after Application

| Plant Part | Relative Concentration |

| Leaves and Stems | High |

| Husks | Moderate |

| Hulled Rice | Low |

Enzymatic Biotransformation by Microorganisms

This compound is generally characterized by a lack of significant persistence in both soil and water systems. nih.gov Its degradation in the environment is influenced by several factors, including hydrolysis and light exposure. nih.govfishersci.ca

Hydrolysis plays a significant role in the degradation of this compound, with the rate increasing with higher pH and temperature. wikipedia.org At 25°C, its hydrolysis half-life is approximately 19 days at pH 7, which significantly decreases to 2 days at pH 9. Current time information in New York, NY, US.fishersci.ca this compound is also susceptible to degradation in the presence of light. nih.govfishersci.ca

In terrestrial environments, a field study conducted on paddy soil in Japan demonstrated that this compound dissipated within 39 days, exhibiting a half-life of 5-6 days. Current time information in New York, NY, US.fishersci.fi Research indicates that this compound degrades more readily on solid surfaces, such as agricultural leaves and clay particles, compared to natural water. Current time information in New York, NY, US.fishersci.fi In aerobic soil conditions, some loss of this compound occurs through volatilization and binding to the soil matrix. Specifically, approximately 20% of the total radioactivity was lost via volatilization in aerobic loam over 14 days, and 35% in silt loam over 21 days. wikipedia.org The degradation process in aerobic soil leads to the formation of various organo-soluble radioactive residues, including initial hydrolytic products and derivatives of thiophenol, with methyl phenyl sulfoxide and methyl phenyl sulfone identified as major terminal metabolites. wikipedia.org

In aquatic systems, the persistence of this compound is relatively short. In pond water (pH 8.3) containing soil and exposed to UV light and sunlight, this compound showed a half-life of 16.8 hours. wikipedia.org In an outdoor simulated pond system at 20°C, the half-life in water was approximately 29 hours, while in the bottom sludge, it was about 60 hours. wikipedia.org this compound is considered considerably biodegradable in water, demonstrating a high conversion rate to water-soluble metabolites. nih.gov

Table 1: this compound Environmental Half-Lives

| Environmental Compartment | Condition | Half-Life | Reference |

| Water (Hydrolysis) | pH 7, 25°C | 19 days | Current time information in New York, NY, US.fishersci.ca |

| Water (Hydrolysis) | pH 9, 25°C | 2 days | Current time information in New York, NY, US.fishersci.ca |

| Pond Water + Soil | pH 8.3, UV/Sunlight | 16.8 hours | wikipedia.org |

| Simulated Pond Water | 20°C | 29 hours | wikipedia.org |

| Simulated Pond Sludge | 20°C | ~60 hours | wikipedia.org |

| Paddy Field Soil | Field Study | 5-6 days | Current time information in New York, NY, US.fishersci.fi |

Adsorption to Soil and Sediment Particles

Adsorption is a critical process influencing the environmental fate of pesticides, involving their binding to mineral or organic matter in soil and sediment. This binding can retard the movement of pesticides and potentially increase their persistence by offering protection from degradation. nih.gov

This compound is expected to exhibit low mobility in soil, as indicated by an estimated organic carbon-water partitioning coefficient (Koc) value of 1,900. Current time information in New York, NY, US.fishersci.cafishersci.fi Studies have shown that this compound is almost immobile when applied to soil. wikipedia.org There is an inverse correlation between leaching and soil adsorption, with adsorption being directly proportional to the soil's organic matter content. wikipedia.org Organic carbon content is recognized as the single most significant factor influencing pesticide degradation, adsorption, and mobility in soil. nih.gov

Mobility and Leaching Potential in Agricultural Soils

Given its low mobility in soil, this compound is not typically expected to leach into groundwater based on its chemical properties. nih.gov This is supported by column studies where no this compound was detected in the eluate when applied to columns of sand and sandy loam soil at a rate equivalent to 0.5 kg/ha and eluted with water representing 200 mm of irrigation over two days. wikipedia.org

The potential for pesticide leaching is influenced by their degradation rates and sorption to the soil. nih.gov High rainfall can increase the risk of pesticides contaminating water bodies. thegoodscentscompany.com Additionally, pesticides are more likely to leach into groundwater in soils with a sandy nature and low organic content, as these soils act as less stable holding systems for weakly absorbed or persistent compounds. thegoodscentscompany.com

Volatilization from Soil and Water Surfaces

Despite not being considered an "important" fate process, some volatilization has been observed in aerobic soil studies. For instance, in aerobic loam, approximately 20% of the total radioactivity was lost due to volatilization over 14 days, and in silt loam, this figure was 35% over 21 days. wikipedia.org This suggests that while volatilization may not be the primary degradation pathway, it can still contribute to the dissipation of this compound from moist soil under certain conditions.

Table 2: this compound Key Environmental Fate Parameters

| Parameter | Value | Interpretation | Reference |

| Koc Value | 1,900 | Low mobility in soil | Current time information in New York, NY, US.fishersci.cafishersci.fi |

| Henry's Law Constant | 7.6 x 10^-10 atm-cu m/mole | Essentially nonvolatile from water/moist soil | Current time information in New York, NY, US.fishersci.cafishersci.fi |

| Volatilization Rate (Aqueous) | 8.8 x 10^-9 m/hr | Low volatilization | fishersci.fi |

| Water Solubility | 56 mg/l | Moderately soluble | Current time information in New York, NY, US.fishersci.fi |

| Vapor Pressure | 2.7 x 10^-7 mm Hg | Low volatility | Current time information in New York, NY, US.fishersci.fi |

Surface Runoff and Aquatic System Contamination

Agricultural practices can lead to the translocation of pesticides into water bodies through surface runoff and leaching. thegoodscentscompany.com this compound has been detected in various aquatic environments. For example, between April and August 1996, it was found in the Shinano River, Japan, at concentrations ranging from 10 to 16 ng/l. Current time information in New York, NY, US. In rainwater in Ibaraki Prefecture, Japan, the maximum concentration of this compound was estimated to be 0.36 µg/l. Current time information in New York, NY, US.

More recently, studies in the southern watershed of the Caspian Sea in Iran (July 2005 to June 2006) detected this compound in both surface water (rivers, reservoir pools, wetlands) and groundwater (wells, springs). nih.gov The average concentrations in surface water were 0.005 µg/l, while in groundwater, they were 0.012 µg/l. nih.gov The presence of pesticide residues, including this compound, in these water sources poses a significant threat to the aquatic life within regional ecosystems. nih.gov

Table 3: Environmental Detection of this compound

| Location | Sample Type | Concentration Range/Average | Date/Period | Reference |

| Shinano River, Japan | Surface Water | 10-16 ng/l | Apr-Aug 1996 | Current time information in New York, NY, US. |

| Ibaraki Prefecture, Japan | Rainwater | Max. 0.36 µg/l | 1990 rainy season | Current time information in New York, NY, US. |

| Caspian Sea Watershed, Iran | Surface Water | Average 0.005 µg/l | Jul 2005 - Jun 2006 | nih.gov |

| Caspian Sea Watershed, Iran | Groundwater | Average 0.012 µg/l | Jul 2005 - Jun 2006 | nih.gov |

Ecotoxicological Risk Assessment and Aquatic Impact

This compound is classified as moderately toxic to fish, but it presents a higher risk to aquatic invertebrates. Current time information in New York, NY, US.nih.gov It is also categorized as very toxic to aquatic life with long-lasting effects. fishersci.comuni.lufishersci.nlthegoodscentscompany.com Bioconcentration factor (BCF) values for fish, ranging from 28.8 to 40.6, suggest a moderate potential for bioconcentration in aquatic organisms. Current time information in New York, NY, US.fishersci.fi

A study involving crayfish exposed to 14C-Edifenphos at concentrations of 10 µg/l for 14 days showed accumulation of residues up to a maximum level of 0.2 mg/kg. wikipedia.org Approximately half of the accumulated 14C was subsequently lost within 7 days of withdrawal from the exposure. wikipedia.org

Acute and Chronic Effects on Aquatic Biota

This compound can induce both acute and chronic effects on various aquatic organisms.

Acute Effects on Fish: The acute toxicity of this compound to temperate freshwater fish, specifically Oncorhynchus mykiss (rainbow trout), has been reported with a 96-hour LC₅₀ of 0.43 mg/l. nih.gov Studies on Rutilus frisii kutum (Caspian kutum) demonstrated that higher temperatures increase the toxicity rate of this compound. The 96-hour LC₅₀ values for Caspian kutum were 3.70 mg/l at 15±1°C, 3.61 mg/l at 20±1°C, and 3.26 mg/l at 25±1°C, indicating a positive temperature coefficient on toxicity. wikipedia.org

Acute Effects on Aquatic Invertebrates: this compound is highly toxic to temperate freshwater aquatic invertebrates. The acute 48-hour EC₅₀ for Daphnia magna is notably low at 0.000032 mg/l. nih.gov

Observed Behavioral and Biochemical Effects: Fish exposed to this compound have exhibited a range of abnormal behaviors, including faster opercular activity, erratic swimming with jerky movements, protrusion of the eyes, and bruising in the caudal fin. wikipedia.org Physical changes such as curvature in the vertebra and decreased gill pigmentation were also noted in exposed fish. wikipedia.org Biochemically, this compound has been shown to have a depressive effect on the activities of acetylcholinesterase (AChE), adenosine triphosphatase (ATPase), and glutathione-S-transferase (GST) in the tissues of Oreochromis niloticus (Nile tilapia), while elevating catalase activity. wikipedia.org Even at sublethal doses, this compound can act as a potent toxic pollutant, potentially leading to toxicity and mortality in fish. wikipedia.org

Table 4: this compound Aquatic Toxicity Data

| Organism Type | Species | Effect Endpoint | Value (mg/l) | Duration | Reference |

| Temperate Freshwater Fish | Oncorhynchus mykiss | Acute LC₅₀ | 0.43 | 96 hours | nih.gov |

| Temperate Freshwater Fish | Rutilus frisii kutum | Acute LC₅₀ (15°C) | 3.70 | 96 hours | wikipedia.org |

| Temperate Freshwater Fish | Rutilus frisii kutum | Acute LC₅₀ (20°C) | 3.61 | 96 hours | wikipedia.org |

| Temperate Freshwater Fish | Rutilus frisii kutum | Acute LC₅₀ (25°C) | 3.26 | 96 hours | wikipedia.org |

| Temperate Freshwater Aquatic Invertebrates | Daphnia magna | Acute EC₅₀ | 0.000032 | 48 hours | nih.gov |

| Crayfish | Procambarus clarkii | Bioaccumulation | Max. 0.2 mg/kg in tissue (from 10 µg/l exposure) | 14 days | wikipedia.org |

Bioconcentration and Bioaccumulation in Aquatic Organisms

The bioconcentration of this compound in aquatic organisms is considered moderate. Bioconcentration Factor (BCF) values for fish have been reported to range from 28.8 to 40.6, indicating a tendency for the compound to accumulate in aquatic biota to some extent fishersci.be.

The following table summarizes the reported bioconcentration data for this compound:

Table 1: Bioconcentration Factor (BCF) for this compound in Fish

| Organism | BCF Range | Bioconcentration Potential |

| Fish | 28.8 - 40.6 fishersci.be | Moderate |

Impact on Ecosystem Dynamics and Microbial Balance

This compound exhibits significant ecotoxicity, particularly to aquatic life, with reported long-lasting effects nih.govmpg.de. While it is moderately toxic to fish, it poses a greater risk to aquatic invertebrates fishersci.befishersci.co.uk.

Detailed ecotoxicity data highlight its acute effects on various aquatic organisms:

Table 2: Ecotoxicity Data for this compound in Aquatic Organisms

| Organism (Species) | Endpoint | Concentration (mg/L) | Exposure Time | Citation |

| Fish (Oncorhynchus mykiss) | LC50 | 0.43 | 96 hours | nih.govmpg.de |

| Crustacea (Daphnia magna) | EC50 | 0.000032 | 48 hours | nih.govmpg.de |

The extremely low EC50 value for Daphnia magna underscores the high toxicity of this compound to aquatic invertebrates, which are crucial components of aquatic food webs and ecosystem health nih.govmpg.de. Such toxicity can disrupt the population dynamics of these organisms, potentially leading to cascading effects throughout the ecosystem.

Pesticides, including fungicides like this compound, can influence microbial balance within ecosystems. Microorganisms play vital roles in nutrient cycling, organic matter decomposition, and maintaining soil and water fertility chemspider.com. The degradation of pesticides in the environment often involves microbiological processes, where they can be transformed into new chemical entities, some of which may still be hazardous chemspider.com. Fungicides, by their nature, are designed to inhibit fungal growth, and their presence in aquatic systems can directly or indirectly affect non-target microorganisms, potentially altering microbial community structure and function. While specific studies on this compound's direct impact on microbial balance were not extensively detailed in the provided information, the general understanding of pesticide effects suggests a potential for disruption.

Predictive Modeling for Environmental Fate and Transformation Products

The environmental fate of this compound involves its degradation into various transformation products (TPs). In rice, this compound is primarily degraded through the loss of phenyl, thiophenyl, and/or ethyl groups, leading to the formation of organophosphorus acids fishersci.be. The ultimate degradation products identified include benzenesulfonic acid, phosphoric acid, and sulfuric acid fishersci.be. Oxidation and methylation processes are also observed in later stages of metabolism, resulting in the formation of conjugated metabolites fishersci.be.

A model ecosystem study confirmed that this compound is considerably biodegradable, with a significant conversion to water-soluble metabolites. The persistence and distribution of pesticides within such model systems are largely influenced by their chemical structures uni.luuni.lu.

Predictive modeling plays a crucial role in assessing the environmental fate of pesticides and their transformation products. These models enable scientists to estimate the environmental behavior of TPs at various scales, from plot to catchment levels. Unlike parent compounds, which are applied at discrete times, TPs continuously emerge from the degradation of the parent substance. Environmental fate models conceptualize TP transport and transfer processes, such as adsorption/desorption, volatilization, and root uptake, similarly to parent compounds.

Advanced models can simulate the formation of different TPs in various environmental compartments, including soil, plant surfaces, and water bodies, and can attribute different transformation rates to specific processes like microbial transformation or photolysis. Research efforts are focused on developing pragmatic approaches to assess the fate and effects of TPs, especially when experimental data are limited. These approaches aim to confidently estimate physico-chemical properties (e.g., hydrophobicity, dissociation constant, soil sorption) and ecotoxicological parameters (e.g., daphnid aquatic ecotoxicity) for transformation products.

Table 3: Primary Degradation Pathways and Ultimate Transformation Products of this compound

| Degradation Process | Key Chemical Changes | Ultimate Products |

| Hydrolysis/Metabolism | Loss of phenyl, thiophenyl, and/or ethyl groups | Organophosphorus acids, Benzenesulfonic acid, Phosphoric acid, Sulfuric acid fishersci.be |

| Oxidation/Methylation | Apparent in later stages | Conjugated metabolites fishersci.be |

Fungicide Resistance Dynamics and Management

Mechanisms of Resistance Development in Plant Pathogens

Fungicide resistance in plant pathogens arises through various genetic and physiological adaptations that enable the pathogen to circumvent the fungicidal action.

The acquisition of resistance to fungicides, including Edifenphos, often has a genetic basis, primarily involving mutations and adaptation within the pathogen's genome. Resistant strains of Pyricularia oryzae and Drechslera oryzae have been obtained in vitro through methods such as UV irradiation, adaptation, and chemical mutagenesis. These induced mutants were found to be stable and retained their pathogenicity. wikidata.org For specific-site inhibitors like this compound, resistance can frequently be conferred by a single gene mutation. flybase.org In some instances, such as with P. oryzae and D. oryzae, plasmid-mediated resistance to this compound has been presumed, indicated by a higher intensity of plasmid bands in resistant mutants. wikidata.org

Beyond genetic alterations, physiological and biochemical modifications play a critical role in conferring this compound resistance. A primary mechanism suggested for resistance in Pyricularia oryzae is reduced membrane permeability, leading to a decreased rate of this compound uptake by resistant strains. wikidata.org This alteration is presumed to affect the integrity of the cell membrane rather than the fungicide's direct site of action, as phosphatidylcholine, a key component of cell membranes and a proposed target of this compound, remained unaffected in resistant mutants. wikidata.org

Furthermore, the activation of phosphorothiolate fungicides like this compound in wild-type strains of Pyricularia oryzae is mediated by cytochrome P450 enzymes. In resistant strains, this P450-mediated transformation is either reduced or entirely absent, contributing to their insensitivity to the fungicide.

Cross-resistance occurs when a pathogen resistant to one fungicide also exhibits resistance to other fungicides, often those with a similar mode of action. A significant cross-resistance pattern has been observed between this compound and Iprobenfos, both being organophosphorus fungicides that share a similar mechanism of action, inhibiting phospholipid biosynthesis. Studies have shown a significantly positive correlation between the sensitivities of Magnaporthe oryzae isolates to this compound and Iprobenfos.

Conversely, some studies have reported negative cross-resistance patterns. For instance, Pyricularia oryzae mutants resistant to this compound showed high sensitivity to Ziram, while Drechslera oryzae mutants exhibited high sensitivity to Mancozeb. wikidata.org This suggests that these fungicides could be effective companion or alternate spray partners for resistance management. wikidata.org Negative cross-resistance to this compound has also been observed in certain fenhexamid-resistant strains of Botryotinia fuckeliana, implying that the same cytochrome P450 isoform might be involved in both the detoxification of fenhexamid and the activation of this compound.

The table below summarizes observed cross-resistance patterns involving this compound:

| Fungicide | Relationship with this compound Resistance | Pathogen(s) | Reference(s) |

| Iprobenfos | Positive Cross-Resistance | Magnaporthe oryzae (Pyricularia oryzae) | |

| Mancozeb | Negative Cross-Resistance | Drechslera oryzae | wikidata.org |

| Ziram | Negative Cross-Resistance | Pyricularia oryzae | wikidata.org |

| Fenhexamid | Negative Cross-Resistance (in specific strains) | Botryotinia fuckeliana |

Physiological and Biochemical Modifications Conferring Resistance (e.g., reduced membrane permeability)

Monitoring and Detection of Resistant Strains in Field Populations

Effective management of fungicide resistance relies heavily on systematic monitoring and detection of resistant strains in field populations.

Baseline sensitivity data refers to a profile of the target fungus's sensitivity to a fungicide, established using biological or molecular biological techniques on previously unexposed fungal individuals or populations. This data is crucial for establishing a reference point against which subsequent changes in pathogen sensitivity can be compared, thereby detecting shifts towards resistance.

Studies on Magnaporthe oryzae isolates from rice-cultivating fields in Korea in 1997 and 1998 illustrate the importance of baseline data. Minimum Inhibitory Concentrations (MICs) were determined for sensitive isolates, with this compound having an MIC of 20 µg a.i./ml and Iprobenfos at 55 µg a.i./ml. Subsequently, a significant percentage of sampled fungal populations showed reduced sensitivity: approximately 57% were less sensitive to this compound, and 84% were less sensitive to Iprobenfos.

The following table presents baseline sensitivity data for Magnaporthe oryzae to this compound and Iprobenfos:

| Fungicide | Minimum Inhibitory Concentration (MIC) for Sensitive Isolates | Percentage of Field Isolates with Reduced Sensitivity | Reference(s) |

| This compound | 20 µg a.i./ml | 57% | |

| Iprobenfos | 55 µg a.i./ml | 84% |

Regular monitoring of conidial or sporangial populations of plant pathogens is essential for detecting shifts in fungicide sensitivity under field conditions. The method of sample collection is critical to ensure representativeness and avoid distorted results.

A clear shift in the sensitivity level of Pyricularia oryzae isolates to this compound was observed in field populations due to frequent applications of the fungicide. For example, in one study, the percentage of isolates sensitive to this compound at 50 µg/ml decreased from 96% before application to 48% after several years of frequent use. Methodologies include growing strains on media amended with discriminatory concentrations of the fungicide. The observation of "sectoring" (distinctly growing fungal colonies) on fungicide-amended media can indicate the presence of resistant characteristics, supporting the fungus's ability to survive against the fungicides.

In Vitro Techniques for Characterization of Resistant Isolates

In vitro techniques play a crucial role in detecting and characterizing fungicide-resistant isolates. For this compound, resistant strains of Pyricularia oryzae and Drechslera oryzae have been obtained in vitro through methods such as UV irradiation, adaptation, and chemical mutagenesis acs.org. These laboratory-generated resistant mutants were found to be stable and retained their pathogenicity acs.org.

Studies have shown that Drechslera oryzae isolates exposed to continuous this compound treatment in field conditions exhibited a shift in sensitivity. For instance, in one study, 96% of isolates were sensitive to this compound in 1984, but after five years of continuous application, the proportion of resistant populations increased to 52% by 1988 researchgate.nettandfonline.comtandfonline.com. Characterization methods often involve assessing the mycelial growth rate of isolates on agar plates containing different concentrations of the fungicide wur.nl. A decreased sensitivity, reflected by an increased growth rate in the presence of the fungicide, indicates resistance wur.nl.

The mechanism of resistance to this compound has been presumed to involve an alteration in membrane integrity rather than a direct change at its site of action, as phosphatidylcholine biosynthesis remained unaffected in resistant mutants acs.org. Furthermore, reduced membrane permeability has been suggested as a mechanism for reduced uptake of this compound in resistant strains of Drechslera oryzae fungiindia.co.in. Plasmid-mediated resistance was also presumed in P. oryzae and D. oryzae mutants, indicated by higher intensity of plasmid bands in resistant isolates acs.org.

Epidemiological Research on Resistance Spread

Epidemiological research is vital for understanding how fungicide resistance spreads within pathogen populations in agricultural environments. The emergence and spread of this compound resistance have been observed in field conditions due to continuous application researchgate.nettandfonline.comtandfonline.com.

Several factors influence the population dynamics of resistant pathogens, including the nature of the fungicide, the target fungus, and application practices researchgate.net. Fungicides with a single site of action, like this compound, are generally more prone to resistance development researchgate.netijcmas.com. Continuous use of fungicides with the same specific mechanism of action, lack of fungicide mixtures with different modes of action, use of sub-doses, late applications, and insufficient integrated plant disease management strategies contribute to the selection pressure that favors resistant strains researchgate.net.